molecular formula C11H18O2 B15176105 2-Cyclohexen-1-yl isovalerate CAS No. 41321-25-9

2-Cyclohexen-1-yl isovalerate

Cat. No.: B15176105
CAS No.: 41321-25-9
M. Wt: 182.26 g/mol
InChI Key: VTPOVJAZJFDVMX-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-yl isovalerate is an organic compound with the molecular formula C11H18O2. It is a colorless liquid that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes a cyclohexene ring and an isovalerate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-yl isovalerate can be synthesized through several methods. One common approach involves the esterification of 2-cyclohexen-1-ol with isovaleric acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of cyclohexene followed by esterification with isovaleric acid. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-yl isovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-cyclohexen-1-one and other oxygenated products.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents can be employed for substitution reactions.

Major Products Formed

    Oxidation: 2-Cyclohexen-1-one, 2-cyclohexen-1-ol

    Reduction: 2-Cyclohexen-1-yl alcohol

    Substitution: Various substituted cyclohexene derivatives

Scientific Research Applications

2-Cyclohexen-1-yl isovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-yl isovalerate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active cyclohexenol moiety, which can then interact with biological pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexen-1-yl acetate
  • 2-Cyclohexen-1-yl propionate
  • 2-Cyclohexen-1-yl butyrate

Uniqueness

2-Cyclohexen-1-yl isovalerate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

41321-25-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

cyclohex-2-en-1-yl 3-methylbutanoate

InChI

InChI=1S/C11H18O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h4,6,9-10H,3,5,7-8H2,1-2H3

InChI Key

VTPOVJAZJFDVMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC1CCCC=C1

Origin of Product

United States

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